molecular formula C19H22ClN5O2 B2700113 1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 369606-58-6

1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2700113
CAS RN: 369606-58-6
M. Wt: 387.87
InChI Key: LMCLHQYVKAUWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as CP-945,598, is a chemical compound that has been studied for its potential use as a therapeutic agent. This molecule belongs to the class of purine derivatives, which have been shown to have a wide range of biological activities. In

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

  • Background : A study on 8-aminoalkyl derivatives of purine-2,6-dione, including the specific chemical , aimed to explore their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) with possible psychotropic effects (Chłoń-Rzepa et al., 2013).
  • Methods : Radioligand binding assays determined the affinity and selectivity of the compounds. In vivo models tested their functional activity at 5-HT1A and 5-HT2A receptors, evaluating antidepressant and anxiolytic properties.
  • Results : Selected compounds showed antidepressant-like and anxiolytic-like activities in mice, suggesting the benefit of mixed 5-HT receptor ligands over specific 5-HT1A/5-HT7 agents.

Antiasthmatic Activity

  • Objective : Another study synthesized 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives to assess their antiasthmatic activity, with xanthene derivatives known for vasodilatory activities (Bhatia et al., 2016).
  • Methodology : The key intermediate was synthesized and treated with various aromatic amines. The compounds were screened for pulmonary vasodilator activity.
  • Outcome : Some compounds showed significant activity, suggesting potential as anti-asthmatic agents.

Serotonin and Dopamine Receptor Affinity

  • Research : A study on N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione examined their affinity for serotonin (5-HT6, 5-HT7) and dopamine D2 receptors (Żmudzki et al., 2015).
  • Findings : The study identified potent dual 5-HT6/D2 receptors ligands, offering insights into structural features responsible for receptor affinity.

Antihistaminic Activity

  • Research Focus : A series of derivatives was synthesized and evaluated for antihistaminic activity, with some showing good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-22-15-16(21-18(22)24-10-6-3-7-11-24)23(2)19(27)25(17(15)26)12-13-8-4-5-9-14(13)20/h4-5,8-9H,3,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCLHQYVKAUWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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